Quercetin 3,5,3'-trimethyl ether

Descripción

Propiedades

Fórmula molecular |

C18H16O7 |

|---|---|

Peso molecular |

344.3 g/mol |

Nombre IUPAC |

7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,5-dimethoxychromen-4-one |

InChI |

InChI=1S/C18H16O7/c1-22-12-6-9(4-5-11(12)20)17-18(24-3)16(21)15-13(23-2)7-10(19)8-14(15)25-17/h4-8,19-20H,1-3H3 |

Clave InChI |

VGKWUQZAFRYZOU-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)OC)OC)O |

Origen del producto |

United States |

Foundational & Exploratory

Quercetin 3,5,3'-Trimethyl Ether: A Technical Overview of its Chemical Profile and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

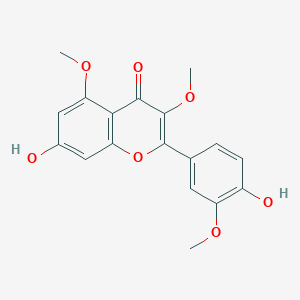

Quercetin (B1663063) 3,5,3'-trimethyl ether, a naturally occurring flavonoid, is a derivative of the widely studied polyphenol, quercetin. The methylation of the hydroxyl groups on the quercetin backbone significantly influences its physicochemical properties, such as lipophilicity and metabolic stability, which in turn can modulate its biological activity. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological effects of Quercetin 3,5,3'-trimethyl ether, with a focus on its potential therapeutic applications.

Chemical Structure and Properties

This compound, also known as 7,4'-Dihydroxy-3,5,3'-trimethoxyflavone, possesses the characteristic flavone (B191248) backbone with methoxy (B1213986) groups at positions 3, 5, and 3', and hydroxyl groups at positions 7 and 4'.

Chemical Structure:

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data for related compounds is available, specific experimental values for this particular ether are not extensively documented.

| Property | Value | Source |

| IUPAC Name | 2-(4-hydroxy-3-methoxyphenyl)-7-hydroxy-3,5-dimethoxy-4H-chromen-4-one | N/A |

| Synonyms | 7,4'-Dihydroxy-3,5,3'-trimethoxyflavone, 3,5,3'-Trimethoxyquercetin | [1] |

| CAS Number | 13459-09-1 | [1][2] |

| Molecular Formula | C₁₈H₁₆O₇ | [2] |

| Molecular Weight | 344.32 g/mol | [2] |

| Predicted pKa | 6.46 ± 0.40 | [2] |

| Predicted XLogP3 | 2.6 | N/A |

| Melting Point | Not experimentally determined for this specific ether. For comparison, Quercetin 3',4',7-trimethyl ether has a melting point of 172.5-173.0 °C. | [3] |

| Boiling Point | Not experimentally determined. | |

| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol (B145695). Quercetin is soluble in ethanol (approx. 2 mg/mL) and DMSO (approx. 30 mg/mL). | [4][5] |

Synthesis

General Experimental Workflow for Flavonoid Synthesis:

Caption: General workflow for the synthesis of flavonoids.

Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activities of this compound is limited, the activities of the parent compound, quercetin, and other methylated derivatives provide strong indications of its potential pharmacological effects. These effects are primarily attributed to its antioxidant, anti-inflammatory, and anticancer properties.

Anti-Inflammatory Activity

Quercetin and its derivatives are known to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Quercetin and its ethers are thought to interfere with this cascade at multiple points.

Caption: Postulated inhibition of the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway:

The MAPK signaling cascade, including ERK, JNK, and p38 pathways, is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of these pathways is implicated in various diseases, including cancer and inflammatory disorders. Studies on related quercetin ethers suggest that they can inhibit the phosphorylation of key kinases in these pathways.

Caption: Potential modulation of the MAPK signaling pathway.

Anticancer Activity

The antiproliferative and pro-apoptotic effects of quercetin and its derivatives have been demonstrated in various cancer cell lines. These effects are often linked to the modulation of cell cycle regulation and the induction of apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural modifications compared to quercetin suggest potentially improved bioavailability and metabolic stability. While direct experimental data for this specific ether is still emerging, the known anti-inflammatory and anticancer activities of related compounds, mediated through the modulation of key signaling pathways such as NF-κB and MAPK, provide a strong rationale for further investigation. Detailed studies on its synthesis, physicochemical characterization, and comprehensive biological evaluation are warranted to fully elucidate its therapeutic potential.

References

- 1. Quercetin 3,5,3',4'-tetramethyl ether | C19H18O7 | CID 14259793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. 5,7-Dihydroxy-3,4,6-trimethoxyflavone inhibits intercellular adhesion molecule 1 and vascular cell adhesion molecule 1 via the Akt and nuclear factor-κB-dependent pathway, leading to suppression of adhesion of monocytes and eosinophils to bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effect of Selected Dihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathway of 7,4'-Dihydroxy-3,5,3'-trimethoxyflavone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 7,4'-Dihydroxy-3,5,3'-trimethoxyflavone, a polysubstituted flavonoid of interest for its potential pharmacological activities. The synthesis is detailed in a three-step process commencing with a base-catalyzed Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an Algar-Flynn-Oyamada (AFO) reaction to construct the flavonol core, and concluding with a selective methylation to yield the final product. This document includes detailed experimental protocols, tabulated quantitative data from analogous reactions, and visualizations of the synthetic route and relevant biological signaling pathways.

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, renowned for their wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific substitution pattern of hydroxyl and methoxyl groups on the flavonoid scaffold is a key determinant of their biological function. 7,4'-Dihydroxy-3,5,3'-trimethoxyflavone is a complex flavonoid whose synthesis requires a strategic approach to ensure the correct placement of each functional group. This guide outlines a logical and experimentally supported pathway for its synthesis, intended to aid researchers in the fields of medicinal chemistry and drug development.

Proposed Synthesis Pathway

The synthesis of 7,4'-Dihydroxy-3,5,3'-trimethoxyflavone can be efficiently achieved through a three-step process:

-

Step 1: Claisen-Schmidt Condensation to synthesize the chalcone precursor.

-

Step 2: Algar-Flynn-Oyamada (AFO) Reaction for oxidative cyclization to the corresponding flavonol.

-

Step 3: Selective Methylation of the 3-hydroxyl group to yield the final target molecule.

Experimental Protocols

Step 1: Synthesis of 2',4,4'-Trihydroxy-3,6'-dimethoxychalcone (Chalcone Precursor)

This procedure is based on the Claisen-Schmidt condensation, a base-catalyzed aldol (B89426) condensation between a substituted acetophenone and a substituted benzaldehyde.[1][2]

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 2',4'-dihydroxy-6'-methoxyacetophenone (1.0 eq) and vanillin (4-hydroxy-3-methoxybenzaldehyde) (1.0 eq) in ethanol (100-150 mL).

-

Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of potassium hydroxide (B78521) (50% w/v) until the reaction mixture reaches a pH of 10-12.

-

Reaction: Continue stirring the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up and Acidification: After completion, pour the reaction mixture into a beaker containing crushed ice and acidify to a pH of 5-6 with dilute hydrochloric acid. A solid precipitate will form.

-

Isolation and Purification: Collect the crude solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product. The crude chalcone can be purified by recrystallization from a suitable solvent such as ethanol or methanol (B129727).

Step 2: Synthesis of 3,7,4'-Trihydroxy-5,3'-dimethoxyflavone (Flavonol Intermediate)

This procedure utilizes the Algar-Flynn-Oyamada (AFO) reaction for the oxidative cyclization of the chalcone precursor to a flavonol.[3][4]

Methodology:

-

Reaction Setup: Dissolve the synthesized chalcone from Step 1 (1.0 eq) in ethanol or methanol in a round-bottom flask.

-

Reagent Addition: To the stirred solution, add an aqueous sodium hydroxide solution (e.g., 20% NaOH) followed by the slow, dropwise addition of hydrogen peroxide (e.g., 30% H₂O₂) while maintaining the temperature at or below 30°C.

-

Reaction: Stir the reaction mixture at room temperature for 3-5 hours. Monitor the disappearance of the chalcone starting material by TLC.

-

Work-up and Acidification: Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute mineral acid (e.g., 5N HCl). The flavonol product will precipitate out of the solution.

-

Isolation and Purification: Collect the crude solid by vacuum filtration and wash with cold water. The final product can be purified by recrystallization from a solvent system like ethyl acetate (B1210297) to afford the pure flavonol.

Step 3: Synthesis of 7,4'-Dihydroxy-3,5,3'-trimethoxyflavone (Final Product)

This final step involves the selective methylation of the 3-hydroxyl group of the flavonol intermediate.

Methodology:

-

Reaction Setup: Suspend the flavonol from Step 2 (1.0 eq) in dry acetone in a round-bottom flask.

-

Reagent Addition: Add anhydrous potassium carbonate (approx. 3.0 eq) and dimethyl sulfate (approx. 2.0 eq) to the suspension.

-

Reaction: Reflux the reaction mixture for 5-8 hours, monitoring the progress by TLC.

-

Work-up: After the reaction is complete, filter off the potassium carbonate and evaporate the acetone under reduced pressure.

-

Isolation and Purification: Dilute the residue with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure 7,4'-Dihydroxy-3,5,3'-trimethoxyflavone.

Data Presentation

The following tables summarize representative quantitative data for each step of the synthesis, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

Table 1: Quantitative Data for Claisen-Schmidt Condensation

| Reactant A (Acetophenone Derivative) | Reactant B (Benzaldehyde Derivative) | Catalyst | Solvent | Time (h) | Yield (%) | Reference(s) |

| 2',4'-Dihydroxyacetophenone | 4-Methoxybenzaldehyde | KOH | Ethanol | 24 | 88-94 | [5] |

| Acetophenone | Vanillin | KOH | Ethanol | 5 (Microwave) | 97.6 | [1] |

| 2,4-Dihydroxyacetophenone | 3,4-Dimethoxybenzaldehyde | NaOH | Ethanol | Not Specified | >80 | [5] |

Table 2: Quantitative Data for Algar-Flynn-Oyamada Reaction

| Chalcone Substrate | Oxidizing System | Solvent | Time (h) | Yield (%) | Reference(s) |

| 2'-Hydroxychalcone | H₂O₂ / NaOH | Ethanol | 3.5 | Not Specified | [3] |

| 2'-Hydroxychalcone derivative | H₂O₂ / NaOH | Methanol | Not Specified | 58 | [6] |

| 1-(2′-hydroxyphenyl)-5-aryl-penta-2,4-dien-1-one | UHP / KOH | Ethanol (grinding) | Not Specified | High | [7] |

Table 3: Quantitative Data for Methylation of Flavonols

| Flavonol Substrate | Methylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference(s) |

| 3-Hydroxyflavone | Dimethyl Sulfate | K₂CO₃ | Acetone | 5 | Not Specified | [3] |

Biological Signaling Pathways

Flavonoids are known to exert anti-inflammatory and antioxidant effects by modulating key cellular signaling pathways. The target molecule, 7,4'-Dihydroxy-3,5,3'-trimethoxyflavone, is likely to interact with pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[8][9][10][11][12]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Pro-inflammatory stimuli lead to the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Flavonoids can inhibit this pathway at multiple points.

MAPK Signaling Pathway

The MAPK signaling pathways (including ERK, JNK, and p38) are crucial for transducing extracellular signals to cellular responses, including inflammation and apoptosis. These pathways consist of a cascade of protein kinases. Flavonoids have been shown to modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases in the cascade.

Conclusion

The proposed three-step synthesis of 7,4'-Dihydroxy-3,5,3'-trimethoxyflavone offers a viable and efficient route for obtaining this complex flavonoid. By leveraging well-established reactions in flavonoid chemistry, researchers can access this molecule for further investigation of its biological properties. The provided protocols and data serve as a foundational guide, which can be optimized for specific laboratory conditions. The potential of this compound to modulate key inflammatory signaling pathways underscores its relevance for further studies in drug discovery and development.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory Effect of Selected Dihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Algar-Flynn-Oyamada Reaction (Chapter 1) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Cytotoxicity of Chalcones and 5-Deoxyflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cdn-links.lww.com [cdn-links.lww.com]

An In-depth Technical Guide on the Natural Sources of Quercetin 3,5,3'-trimethyl ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (B1663063) 3,5,3'-trimethyl ether, a methylated derivative of the widely studied flavonoid quercetin, is a natural product with potential pharmacological significance. This technical guide provides a comprehensive overview of its known natural sources, with a primary focus on Getonia floribunda. Due to the limited specific research on this particular quercetin ether, this document also furnishes generalized experimental protocols for the isolation and quantification of flavonoids from plant matrices, which can be adapted for targeted studies on Quercetin 3,5,3'-trimethyl ether. Furthermore, potential biological activities and associated signaling pathways are discussed based on the activities of structurally related quercetin methyl ethers, offering a foundation for future research and drug development endeavors.

Natural Occurrence

Currently, the primary identified natural source of this compound is the plant species Getonia floribunda Roxb. (synonym: Calycopteris floribunda Lam.), belonging to the Combretaceae family.[1][2] This large climbing shrub is native to India and Southeast Asia and has been traditionally used in various systems of medicine.[3]

While Getonia floribunda is a confirmed source, quantitative data regarding the concentration of this compound in various parts of the plant (leaves, flowers, stems) is not currently available in published literature. Further phytochemical investigations are required to quantify the abundance of this compound in its natural source.

Table 1: Known Natural Source of this compound

| Plant Species | Family | Plant Part(s) | Quantitative Data (mg/g dry weight) |

| Getonia floribunda Roxb. | Combretaceae | Not specified | Not available |

Methodologies for Isolation and Quantification

Detailed experimental protocols for the specific isolation and quantification of this compound from Getonia floribunda have not yet been published. However, established methodologies for the extraction and analysis of flavonoids from plant materials can be adapted for this purpose. The following sections outline a generalized workflow and specific protocols that can serve as a starting point for researchers.

General Experimental Workflow

The process of isolating and quantifying this compound from a plant source would typically involve the following steps:

Caption: Generalized workflow for flavonoid isolation and analysis.

Detailed Experimental Protocols

The following protocols are based on established methods for flavonoid analysis and would require optimization for the specific target compound and plant matrix.

2.2.1. Plant Material Preparation and Extraction

-

Objective: To extract a broad range of phytochemicals, including flavonoids, from the plant material.

-

Protocol:

-

Collect the desired plant parts of Getonia floribunda (e.g., leaves, flowers).

-

Air-dry the plant material in the shade to a constant weight.

-

Grind the dried plant material into a fine powder.

-

Perform successive solvent extractions using solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), and methanol). Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed.

-

For each solvent, soak the powdered plant material (e.g., 100 g in 500 mL of solvent) for 24-48 hours with occasional agitation.

-

Filter the extracts and concentrate them under reduced pressure using a rotary evaporator.

-

2.2.2. Isolation by Column Chromatography

-

Objective: To separate the components of the crude extract to isolate this compound.

-

Protocol:

-

The crude extract (e.g., the ethyl acetate or methanol extract) is adsorbed onto a small amount of silica gel.

-

Prepare a silica gel column (e.g., 60-120 mesh) packed in a non-polar solvent (e.g., hexane).

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system.

-

Pool fractions containing the compound of interest (identified by comparison with a standard, if available, or by subsequent analysis).

-

Further purification can be achieved using Sephadex LH-20 column chromatography.

-

2.2.3. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

-

Objective: To quantify the amount of this compound in the plant extract.

-

Protocol:

-

Standard Preparation: Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve a known weight of the dried plant extract in the mobile phase, filter through a 0.45 µm syringe filter.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV spectrum of the standard (likely around 254 nm and 370 nm for flavonoids).

-

Injection Volume: 20 µL.

-

-

Quantification: Compare the peak area of the analyte in the sample chromatogram with the calibration curve generated from the standards to determine the concentration.

-

Potential Biological Activities and Signaling Pathways

Specific biological activity studies on this compound are limited. However, research on other quercetin methyl ethers provides insights into its potential pharmacological effects.

Anticancer and Cytotoxic Activity

Quercetin and its methylated derivatives have been shown to possess anticancer properties. For instance, Quercetin 3-methyl ether has demonstrated the ability to inhibit cell growth, induce apoptosis, and suppress invasion and migration in human breast cancer cells.[4][5] The proposed mechanism involves the inhibition of signaling pathways such as Notch1 and PI3K/Akt.[5] It is plausible that this compound could exhibit similar cytotoxic and pro-apoptotic effects in cancer cell lines.

Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.

Anti-inflammatory Activity

Flavonoids, including quercetin derivatives, are known for their anti-inflammatory properties. Quercetin 3-O-methyl ether has been shown to inhibit the release of pro-inflammatory mediators from mast cells, neutrophils, and macrophages.[3] This suggests that this compound may also possess anti-inflammatory effects by modulating inflammatory signaling pathways.

Antioxidant Activity

The antioxidant capacity of flavonoids is a key aspect of their biological activity. While methylation of hydroxyl groups can alter the antioxidant potential of quercetin, some methylated derivatives still exhibit significant radical scavenging activity.[4] The antioxidant activity of this compound would need to be experimentally determined, for example, using a DPPH free radical scavenging assay.

Conclusion and Future Directions

This compound is a naturally occurring flavonoid with Getonia floribunda as its primary known source. While this provides a starting point for its procurement from nature, significant research gaps remain. Future studies should focus on:

-

Quantitative analysis of this compound in different parts of Getonia floribunda to identify the most abundant source.

-

Development and validation of specific isolation and purification protocols for this compound.

-

In-depth investigation of its biological activities , including its anticancer, anti-inflammatory, and antioxidant properties, and elucidation of the underlying molecular mechanisms and signaling pathways.

Addressing these research areas will be crucial for unlocking the full therapeutic potential of this compound for drug development and scientific advancement.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In vitro anti-inflammatory effects of quercetin 3-O-methyl ether and other constituents from Rhamnus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. onions-usa.org [onions-usa.org]

- 5. Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Quercetin 3,5,3'-trimethyl ether: A Technical Guide for Researchers

CAS Number: 13459-09-1

Synonyms: 7,4'-Dihydroxy-3,5,3'-trimethoxyflavone

This technical guide provides a comprehensive overview of Quercetin (B1663063) 3,5,3'-trimethyl ether, a naturally occurring flavonoid derivative. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its physicochemical properties, spectroscopic data, synthesis, and potential biological activities. While experimental data for this specific isomer is limited, this guide compiles available information and provides context from closely related compounds.

Physicochemical Properties

The methylation of quercetin's hydroxyl groups significantly influences its physicochemical properties, such as solubility and bioavailability, which in turn can affect its biological activity. The table below summarizes the available data for Quercetin 3,5,3'-trimethyl ether and related compounds.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆O₇ | [1][2] |

| Molecular Weight | 344.32 g/mol | [1][2][3] |

| Appearance | Not specified | |

| Melting Point | Not experimentally determined for this isomer. Related trimethylated quercetins exhibit melting points in the range of 170-210°C. | |

| Boiling Point | Not experimentally determined. | |

| Solubility | Predicted to be soluble in DMSO and other organic solvents.[4] | |

| pKa (Predicted) | 6.46 ± 0.40 | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound has not been published. However, the expected chemical shifts can be inferred from the spectra of other quercetin methyl ethers. The presence of three methoxy (B1213986) groups would result in singlets in the ¹H NMR spectrum typically between δ 3.8 and 4.0 ppm. The aromatic protons would appear in the region of δ 6.0-8.0 ppm.

Mass Spectrometry (MS)

A high-resolution mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule. The fragmentation pattern of flavonoids is well-characterized and typically involves retro-Diels-Alder (RDA) reactions, leading to the cleavage of the C-ring and providing information about the substitution pattern on the A and B rings.

| Spectroscopy Type | Data | Source |

| ¹H NMR | Specific data not available. | |

| ¹³C NMR | Specific data not available. | |

| Mass Spectrometry | Molecular Ion [M+H]⁺ at m/z 345.0969 (calculated) | |

| UV-Vis (Methanol) | Not experimentally determined. A related compound, Quercetin-3,4',7-trimethyl ether, shows λmax at 353 and 256 nm.[5] |

Synthesis

A definitive, high-yield synthesis protocol for this compound is not well-documented. The synthesis of specific quercetin methyl ethers is challenging due to the similar reactivity of the five hydroxyl groups, often leading to a mixture of isomers. General methylation strategies for quercetin involve the use of a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate. The regioselectivity of the methylation can be influenced by the choice of solvent, base, and protecting groups.

General Experimental Workflow for Quercetin Methylation

Caption: General workflow for the synthesis of specific quercetin methyl ethers.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, research on other quercetin methyl ethers suggests potential anti-inflammatory and anti-cancer properties. These effects are often attributed to the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Quercetin and its derivatives have been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Caption: Potential inhibition of NF-κB and MAPK pathways by this compound.

Anticancer Activity

Several studies on methylated quercetins have demonstrated their potential to inhibit cancer cell proliferation and induce apoptosis. These effects are often linked to the modulation of signaling pathways that regulate cell growth and survival, such as the PI3K/Akt pathway.

Caption: Potential modulation of the PI3K/Akt pathway by this compound.

Experimental Protocols

While specific protocols for this compound are not available, standard methodologies for the analysis of flavonoids can be adapted.

Anti-inflammatory Activity Assay (Inhibition of Nitric Oxide Production)

This protocol describes a common in vitro method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS)

-

This compound (dissolved in DMSO)

-

Griess Reagent

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Express cell viability as a percentage of the untreated control cells.

Conclusion

This compound is a flavonoid with potential for further investigation in drug discovery. This technical guide has summarized the currently available information on its physicochemical properties, spectroscopic characteristics, and potential biological activities. The provided experimental protocols offer a starting point for researchers to explore its therapeutic potential. Further studies are warranted to obtain more comprehensive experimental data for this specific isomer and to fully elucidate its mechanisms of action.

References

- 1. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone exerts its anticancer and antiangiogenesis effects through regulation of the Akt/mTOR signaling pathway in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS # 572-32-7, 5,3'-Dihydroxy-3,7,4'-trimethoxyflavone, Ayanin, Ayarin, NSC 691652, Quercetin 3,7,4'-trimethyl ether - chemBlink [chemblink.com]

The Rise of Methylated Quercetin: A Technical Guide to Enhanced Biological Activities

For Immediate Release – This technical whitepaper serves as an in-depth guide for researchers, scientists, and drug development professionals on the biological activities of methylated quercetin (B1663063) derivatives. By exploring the impact of methylation on the pharmacological properties of the widely studied flavonoid, quercetin, this document provides a comprehensive overview of its enhanced therapeutic potential, particularly in anticancer, anti-inflammatory, and antioxidant applications.

Introduction: The Significance of Methylation

Quercetin, a prominent dietary flavonoid, is renowned for its diverse health benefits. However, its clinical application is often hampered by poor water solubility and limited bioavailability. Methylation, a common structural modification where hydroxyl groups are replaced by methoxy (B1213986) groups, has emerged as a key strategy to overcome these limitations. This modification can significantly alter the physicochemical properties of quercetin, leading to improved metabolic stability and enhanced biological activity.

This guide focuses on several key methylated derivatives, including Isorhamnetin (3'-O-methylquercetin), Rhamnazin (3',7-di-O-methylquercetin), Tamarixetin (4'-O-methylquercetin), and Azaleatin (5-O-methylquercetin), among others. We will delve into their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Comparative Biological Activities of Methylated Quercetin Derivatives

Methylation has a profound and varied impact on the biological functions of quercetin. While in some cases it can diminish certain activities, in many others it enhances potency and specificity, making these derivatives promising candidates for therapeutic development.

Anticancer Activity

Methylated quercetin derivatives exhibit potent anticancer properties through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels that feed tumors), and modulation of key signaling pathways that control cell proliferation and survival.[1][2] Rhamnazin, for instance, has been identified as a novel inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling, a critical pathway in angiogenesis.[3] It has also been shown to induce ferroptosis, an iron-dependent form of cell death, in hepatocellular carcinoma cells.[1][4] Isorhamnetin has demonstrated the ability to suppress the proliferation of colon and breast cancer cells by inhibiting the PI3K-Akt-mTOR and MAPK signaling pathways.[5][6][7]

Table 1: Anticancer Activity (IC₅₀ Values) of Methylated Quercetin Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| Isorhamnetin | HT-29 | Colon Cancer | 9.8 (48h) | [8] |

| SW620 | Colon Cancer | 7.5 (48h) | [8] | |

| MCF-7 | Breast Cancer | Not specified | [9] | |

| MDA-MB-231 | Breast Cancer | Not specified | [9] | |

| Rhamnazin | SMMC-7721 | Hepatocellular Carcinoma | 15 | [2] |

| Huh-7 | Hepatocellular Carcinoma | 19.8 | [2] | |

| HCT-116 | Colon Cancer | 34 µg/mL | [10] | |

| Quercetin Amide Derivative (7-13) | EC109 | Esophageal Carcinoma | 10.25 | [11] |

| Quercetagetin Derivative (2a) | K562 | Leukemia | 0.159 | [12] |

Note: IC₅₀ values can vary significantly based on the assay conditions, cell line, and incubation time.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Methylated quercetin derivatives have shown significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways. Quercetin 3-O-methyl ether, for example, strongly inhibits the release of β-glucuronidase and lysozyme (B549824) from neutrophils and suppresses the formation of tumor-necrosis factor-alpha (TNF-α).[8][13][14] Tamarixetin has been shown to alleviate inflammation by inhibiting the activation of the nuclear factor kappa B (NF-κB) pathway and the NLRP3 inflammasome, while also promoting the production of the anti-inflammatory cytokine IL-10.[15][16][17] This modulation of key pathways like NF-κB and MAPK is a common mechanism for the anti-inflammatory action of these compounds.[18][19]

Table 2: Anti-inflammatory Activity of Methylated Quercetin Derivatives

| Compound | Assay / Model | Effect | IC₅₀ / Concentration | Reference(s) |

| Quercetin 3-O-methyl ether | LPS-stimulated RAW 264.7 cells | Potent inhibition of TNF-α formation | Not specified | [14] |

| fMLP/CB-stimulated rat neutrophils | Strong inhibition of superoxide (B77818) anion formation | Not specified | [14] | |

| Tamarixetin | LPS-stimulated dendritic cells | Reduced secretion of IL-6, TNF-α, IL-12p70 | Effective at 1-20 µM | [17] |

| Isorhamnetin | HFFD-induced obese mice | Down-regulated inflammatory cytokines | Not specified | [18] |

| 3′-O-methyl-quercetin | Stimulated leukocytes | Reduced PGE₂ biosynthesis | IC₅₀ = 2 µM | [20] |

Antioxidant Activity

The antioxidant capacity of flavonoids is crucial to their protective effects. While the catechol group on quercetin's B-ring is vital for high radical-scavenging activity, methylation of this group can decrease this specific function.[21] However, methylated derivatives often retain significant antioxidant capabilities and may act through other mechanisms, such as modulating the activity of antioxidant enzymes.[21][22] Despite a generally lower direct radical-scavenging activity compared to quercetin, the improved bioavailability of methylated forms could lead to a significant overall antioxidant effect in vivo.

Table 3: Antioxidant Activity of Methylated Quercetin Derivatives

| Compound | Assay | IC₅₀ (µM) | Reference(s) |

| Isorhamnetin | DPPH Radical Scavenging | 24.61 | [23] |

| ABTS Radical Scavenging | 14.54 | [23] | |

| Quercetin (for comparison) | DPPH Radical Scavenging | 3.07 | [23] |

| ABTS Radical Scavenging | 3.64 | [23] | |

| Tamarix ramosissima Extract * | DPPH Radical Scavenging | 117.05 µg/mL | [17][24] |

| Hydroxyl Radical Scavenging | 151.57 µg/mL | [17][24] |

*Extract contains Isorhamnetin, Hispidulin, and Cirsimaritin.

Key Signaling Pathways Modulated by Methylated Quercetin Derivatives

The biological effects of these compounds are underpinned by their ability to interact with and modulate critical intracellular signaling cascades. Understanding these pathways is essential for targeted drug development.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Its dysregulation is a hallmark of many cancers. Isorhamnetin has been repeatedly shown to exert its anticancer effects by inhibiting this pathway, leading to decreased proliferation and induction of apoptosis in cancer cells.[5][6][7][25][26]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Its activation leads to the expression of numerous pro-inflammatory genes. Tamarixetin and Isorhamnetin effectively suppress inflammation by inhibiting the activation of NF-κB.[15][18][19]

VEGFR2 Signaling in Angiogenesis

Angiogenesis is critical for tumor growth, and the VEGFR2 signaling pathway is a primary driver of this process. Rhamnazin's ability to directly inhibit VEGF-induced phosphorylation of its receptor, VEGFR2, positions it as a potent anti-angiogenic agent.[3]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key assays used to evaluate the biological activities of methylated quercetin derivatives.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger.

-

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that donates a hydrogen atom, it is reduced to the yellow-colored, non-radical form, DPPH-H. The decrease in absorbance is measured spectrophotometrically.[27][28]

-

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (spectrophotometric grade)

-

Test compounds (methylated quercetin derivatives)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Preparation of Solutions:

-

Prepare a 0.1 mM DPPH stock solution by dissolving 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.[27]

-

Prepare a 1 mM stock solution of the test compound and positive control in methanol.

-

Perform serial dilutions of the stock solutions to obtain a range of working concentrations (e.g., 10, 25, 50, 100 µM).[27]

-

-

Assay Protocol (96-well plate):

-

Blank: Add 200 µL of methanol to a well.

-

Control: Add 100 µL of methanol and 100 µL of 0.1 mM DPPH solution.

-

Test Sample: Add 100 µL of each concentration of the test compound solution and 100 µL of 0.1 mM DPPH solution.

-

Positive Control: Add 100 µL of each concentration of the positive control solution and 100 µL of 0.1 mM DPPH solution.

-

-

Incubation and Measurement:

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

-

Anticancer Activity: MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of compounds.

-

Principle: The water-soluble tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form an insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.[13][18]

-

Reagents and Equipment:

-

Cancer cell line of interest (e.g., MCF-7, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[15]

-

Compound Treatment:

-

Prepare serial dilutions of the methylated quercetin derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO in medium) and a no-treatment control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).[15]

-

-

MTT Incubation:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.[13]

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Measurement and Calculation:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability using the formula: % Viability = (Abs_sample / Abs_control) x 100

-

Determine the IC₅₀ value by plotting cell viability against compound concentration.

-

-

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are key mediators of inflammation.

-

Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandin (B15479496) H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins. The assay measures the formation of a stable downstream product, like PGE₂, often using methods like LC-MS/MS or fluorometric kits.[4][22]

-

Reagents and Equipment (Fluorometric Kit Example):

-

Purified COX-1 or COX-2 enzyme

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

Test compounds

-

Selective inhibitors for control (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well plate (black, clear bottom)

-

Fluorometric microplate reader

-

-

Procedure (based on a generic fluorometric kit):

-

Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dilute test inhibitors to 10x the desired final concentration in Assay Buffer.[29]

-

Reaction Setup:

-

Add 10 µL of the diluted test inhibitor, positive control inhibitor, or Assay Buffer (for enzyme control) to the appropriate wells.

-

Prepare a Reaction Master Mix containing Assay Buffer, COX Probe, diluted COX Cofactor, and the COX enzyme (COX-1 or COX-2).

-

Add 80 µL of the Master Mix to each well.

-

-

Reaction Initiation and Measurement:

-

Calculation:

-

Determine the reaction rate (slope) from the linear portion of the kinetic curve for all samples.

-

Calculate the percentage of inhibition: % Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] x 100 (where EC is the Enzyme Control)

-

Determine the IC₅₀ value from a dose-response curve.

-

-

Protein Expression and Signaling: Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to assess the phosphorylation status of signaling proteins, indicating pathway activation.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target protein (e.g., total Akt, phospho-Akt). A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used to visualize the protein bands.[9][11]

-

Reagents and Equipment:

-

Treated cells

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis system

-

PVDF or nitrocellulose membrane and transfer system

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt Ser473, anti-total-Akt, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., digital imager or X-ray film)

-

-

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells with methylated quercetin derivatives as desired.

-

Wash cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.[9]

-

Determine the protein concentration of each sample using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize all samples to the same protein concentration and boil with Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF membrane.[9]

-

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[30]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.[11]

-

For quantitative analysis, use densitometry software to measure band intensity. Normalize the phosphorylated protein signal to the total protein signal and/or a loading control (e.g., β-actin).

-

-

Conclusion and Future Perspectives

Methylated quercetin derivatives represent a highly promising class of bioactive compounds with enhanced pharmacological profiles compared to their parent molecule. Their potent anticancer, anti-inflammatory, and antioxidant activities, driven by the modulation of key cellular signaling pathways, underscore their therapeutic potential. The data and protocols presented in this guide offer a valuable resource for the scientific community to standardize evaluation methods and accelerate the translation of these natural compounds from the laboratory to clinical applications. Future research should focus on comprehensive in vivo studies, pharmacokinetic profiling, and the rational design of novel derivatives with even greater potency and target specificity.

References

- 1. diva-portal.org [diva-portal.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. marinebiology.pt [marinebiology.pt]

- 13. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro anti-inflammatory effects of quercetin 3-O-methyl ether and other constituents from Rhamnus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MTT (Assay protocol [protocols.io]

- 16. The Impact of Quercetin and Its Methylated Derivatives 3-o-Methylquercetin and Rhamnazin in Lipopolysaccharide-Induced Inflammation in Porcine Intestinal Cells [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. phcogj.com [phcogj.com]

- 20. Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review [mdpi.com]

- 21. ijpsonline.com [ijpsonline.com]

- 22. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 23. benchchem.com [benchchem.com]

- 24. mdpi.com [mdpi.com]

- 25. MTT Assay for Cytotoxicity Assessment in Oryza sativa Root Tissue [bio-protocol.org]

- 26. mdpi.com [mdpi.com]

- 27. benchchem.com [benchchem.com]

- 28. acmeresearchlabs.in [acmeresearchlabs.in]

- 29. abcam.com [abcam.com]

- 30. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Antioxidant Capacity of Quercetin 3,5,3'-Trimethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract: Quercetin (B1663063) 3,5,3'-trimethyl ether is a naturally occurring O-methylated flavonoid derivative of quercetin. The methylation of hydroxyl groups can significantly alter the physicochemical and biological properties of the parent compound, including its antioxidant capacity. This technical guide provides an in-depth overview of the available data and methodologies for assessing the in vitro antioxidant capacity of quercetin and its methylated derivatives, with a focus on Quercetin 3,5,3'-trimethyl ether. This document includes a summary of quantitative data, detailed experimental protocols for common antioxidant assays, and visualizations of experimental workflows and relevant signaling pathways to support further research and development.

Data Presentation: Antioxidant Activity

The following table summarizes the reported IC50 values for quercetin and some of its methylated derivatives from the DPPH free radical scavenging assay to provide a comparative context.

| Compound | DPPH Scavenging IC50 (µM) | Reference |

| Quercetin | 47.20 | [2] |

| Quercetin-3',5-dimethyl ether | 119.27 | [2] |

| Quercetin-3',4',7-trimethyl ether | Not explicitly stated, but synthesized and tested. | [2] |

A lower IC50 value indicates a higher antioxidant activity.

Experimental Protocols

Detailed methodologies for common in vitro antioxidant capacity assays are provided below. These protocols can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This donation neutralizes the radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[3]

Reagents and Equipment:

-

This compound (or other test compounds)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) (or other suitable solvent like DMSO)

-

UV-Vis Spectrophotometer or 96-well plate reader

-

Positive control (e.g., Ascorbic acid, Trolox)

Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (typically 0.1 mM to 0.12 mM).[3][4] The absorbance of this working solution should be approximately 1.0 at 517 nm.[3]

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent. From this stock, prepare serial dilutions to obtain a range of concentrations for testing.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a small volume of the various concentrations of the test compound.

-

Initiate Reaction: Add the DPPH working solution to each well/cuvette and mix thoroughly.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[2][3]

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[2]

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored by measuring the decrease in absorbance.[3]

Reagents and Equipment:

-

This compound (or other test compounds)

-

ABTS solution (e.g., 7 mM)

-

Potassium persulfate (e.g., 2.45 mM)

-

Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)

-

UV-Vis Spectrophotometer or 96-well plate reader

-

Positive control (e.g., Trolox)

Protocol:

-

Preparation of ABTS•+ Stock Solution: Prepare the ABTS radical cation solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3]

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS, pH 7.4) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[3]

-

Preparation of Test Compound: Prepare serial dilutions of this compound.

-

Reaction Mixture: Add a small volume of the sample or standard to the diluted ABTS•+ working solution.

-

Incubation: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[3]

-

Calculation: The scavenging activity is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[3]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro assessment of antioxidant capacity.

Caption: General workflow for in vitro antioxidant assays.

Signaling Pathways

Quercetin and its derivatives are known to modulate various signaling pathways to exert their antioxidant and anti-inflammatory effects. Methylation can enhance cellular uptake, potentially improving the overall effectiveness of these compounds in a cellular context.[5][6] The diagram below illustrates key pathways involved.

Caption: Key signaling pathways modulated by quercetin derivatives.

Conclusion

While this compound has been identified in natural sources and synthesized for research, specific quantitative data on its in vitro antioxidant capacity remains limited.[7] Based on structure-activity relationship studies of related compounds, it is hypothesized that its direct free radical scavenging activity may be lower than that of unmethylated quercetin due to the etherification of key hydroxyl groups. However, its increased lipophilicity may enhance cellular uptake and activity in cell-based models by modulating signaling pathways like PI3K/Akt and MAPK.[6] Further research is required to empirically determine the IC50 values of this compound in various antioxidant assays and to elucidate its precise mechanisms of action in biological systems. The protocols and workflows provided in this guide offer a robust framework for conducting such investigations.

References

An In-depth Technical Guide on the Anti-inflammatory Mechanism of Action of Quercetin 3,5,3'-trimethyl ether

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (B1663063), a ubiquitous plant flavonoid, and its derivatives are renowned for their potent anti-inflammatory properties. Among these, methylated forms such as Quercetin 3,5,3'-trimethyl ether are gaining interest due to potentially enhanced bioavailability and metabolic stability. This technical guide provides a comprehensive overview of the putative anti-inflammatory mechanisms of this compound, drawing upon the extensive research conducted on its parent compound, quercetin, and other methylated analogs. This document details the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the inhibition of pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2). Quantitative data from relevant studies are summarized, and detailed experimental protocols are provided to facilitate further research. Visual representations of signaling pathways and experimental workflows are included to offer a clear and concise understanding of the molecular interactions. While direct research on this compound is emerging, this guide consolidates the current understanding of related compounds to inform and direct future investigations into its therapeutic potential.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Flavonoids, a class of polyphenolic compounds found in various plants, have been extensively studied for their anti-inflammatory activities. Quercetin is one of the most prominent dietary flavonoids, known to modulate inflammatory processes.[1] However, its therapeutic application can be limited by poor bioavailability. Methylation of the hydroxyl groups of quercetin, resulting in derivatives like this compound, is a promising strategy to overcome this limitation. This document explores the anti-inflammatory mechanism of action of this compound, based on the established activities of quercetin and other methylated derivatives.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of quercetin and its derivatives are multi-faceted, primarily involving the inhibition of pro-inflammatory signaling pathways and the suppression of inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

Quercetin and its derivatives have been shown to inhibit NF-κB activation.[2][3] This inhibition can occur at multiple levels, including the suppression of IκB kinase (IKK) activity, which is responsible for IκBα phosphorylation.[4] By preventing IκBα degradation, quercetin effectively blocks NF-κB nuclear translocation and subsequent gene transcription.[1]

References

- 1. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quercetin modulates NF-kappa B and AP-1/JNK pathways to induce cell death in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quercetin reduces TNF-α-induced mesangial cell proliferation and inhibits PTX3 production: Involvement of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anticancer Potential of Quercetin-3-Methyl Ether: A Technical Overview

Executive Summary

Quercetin-3-methyl ether (Q3ME), a naturally occurring flavonoid, has demonstrated significant anticancer properties across a variety of cancer cell lines. This technical guide provides a comprehensive review of the existing research, focusing on its effects on cell viability, apoptosis, and cell cycle progression. Detailed experimental protocols for key assays are provided, alongside a visual representation of the signaling pathways implicated in its mechanism of action. The data presented underscores the potential of Q3ME as a therapeutic agent in oncology, particularly in cases of drug-resistant cancers.

Quantitative Data on Anticancer Effects

The antiproliferative and pro-apoptotic effects of Quercetin-3-methyl ether have been quantified in several studies. The following tables summarize these findings.

Cell Viability and Proliferation

| Cell Line | Cancer Type | Treatment | Concentration (µM) | Time (h) | Effect | Reference |

| JB6 P+ | Mouse Epidermal | Quercetin-3-methyl ether | 5 | 24 | 29% decrease in cell number | [1] |

| JB6 P+ | Mouse Epidermal | Quercetin-3-methyl ether | 5 | 48 | 46% decrease in cell number | [1] |

| JB6 P+ | Mouse Epidermal | Quercetin-3-methyl ether | 10 | 24 | 49% decrease in cell number | [1] |

| JB6 P+ | Mouse Epidermal | Quercetin-3-methyl ether | 10 | 48 | 66% decrease in cell number | [1] |

| SK-Br-3 | Breast Cancer (Lapatinib-sensitive) | Quercetin-3-methyl ether | 5 | - | 90% decrease in colony formation | |

| SK-Br-3-Lap R | Breast Cancer (Lapatinib-resistant) | Quercetin-3-methyl ether | 5 | - | 75% decrease in colony formation | |

| SK-Br-3 | Breast Cancer (Lapatinib-sensitive) | Quercetin-3-methyl ether | 10 | - | 88% decrease in colony formation | |

| SK-Br-3-Lap R | Breast Cancer (Lapatinib-resistant) | Quercetin-3-methyl ether | 10 | - | 89% decrease in colony formation | |

| RKO | Colorectal Cancer | Quercetin-3-methyl ether | Varies | 48 | Dose-dependent inhibition of viability | [2][3] |

| SW1116 | Colorectal Cancer | Quercetin-3-methyl ether | Varies | 48 | Dose-dependent inhibition of viability | [2][3] |

Induction of Apoptosis

| Cell Line | Cancer Type | Treatment | Concentration (µM) | Time (h) | Apoptotic Effect | Reference |

| SK-Br-3 | Breast Cancer (Lapatinib-sensitive) | Quercetin-3-methyl ether | 5, 10 | 48 | Increased cleaved caspase 3, 7, and PARP | |

| SK-Br-3-Lap R | Breast Cancer (Lapatinib-resistant) | Quercetin-3-methyl ether | 5, 10 | 48 | Increased cleaved caspase 3, 7, and PARP | |

| RKO | Colorectal Cancer | Quercetin-3-methyl ether | Varies | 48 | Dose-dependent increase in apoptosis | [2][3] |

| SW1116 | Colorectal Cancer | Quercetin-3-methyl ether | Varies | 48 | Dose-dependent increase in apoptosis | [2][3] |

| MDA-MB-231, MCF-7, T47D | Breast Cancer | Quercetin-3-methyl ether | Not specified | - | Induced apoptosis | [4] |

Cell Cycle Arrest

| Cell Line | Cancer Type | Treatment | Concentration (µM) | Time (h) | Effect on Cell Cycle | Reference |

| SK-Br-3 | Breast Cancer (Lapatinib-sensitive) | Quercetin-3-methyl ether | 5, 10 | 16 | Significant G2/M phase accumulation | |

| SK-Br-3-Lap R | Breast Cancer (Lapatinib-resistant) | Quercetin-3-methyl ether | 5, 10 | 16 | Significant G2/M phase accumulation | |

| JB6 P+ | Mouse Epidermal | Quercetin-3-methyl ether | 10 | 48 | G2/M phase accumulation | [1] |

| MDA-MB-231, MCF-7, T47D | Breast Cancer | Quercetin-3-methyl ether | Not specified | - | G2/M phase arrest | [4] |

Detailed Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1.5 x 104 cells/well and allow them to attach overnight.[5]

-

Treatment: Replace the medium with a serum-free medium containing various concentrations of Quercetin-3-methyl ether or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]

-

Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.[6]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of Quercetin-3-methyl ether for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with Quercetin-3-methyl ether as described for the apoptosis assay and harvest them.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Chk1, Cdc25c, Cyclin B1, cleaved caspases, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Signaling Pathways and Mechanisms of Action

Quercetin-3-methyl ether exerts its anticancer effects through the modulation of several key signaling pathways.

G2/M Cell Cycle Arrest via the Chk1/Cdc25c/Cyclin B1/Cdk1 Pathway

In breast cancer cells, Quercetin-3-methyl ether induces a pronounced G2/M block. This is primarily achieved through the activation of the Chk1 kinase, which leads to the phosphorylation and subsequent inactivation of the Cdc25c phosphatase. Inactivated Cdc25c cannot dephosphorylate and activate the Cyclin B1/Cdk1 complex, which is essential for entry into mitosis, thus leading to cell cycle arrest at the G2/M transition.

Caption: Q3ME-induced G2/M cell cycle arrest pathway.

Inhibition of Notch1 and PI3K/Akt Signaling

Quercetin-3-methyl ether has been shown to suppress human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways.[4] The Notch pathway is crucial for cell-cell communication and plays a role in cell fate decisions, while the PI3K/Akt pathway is a major regulator of cell survival and proliferation. By downregulating these pathways, Q3ME can inhibit cancer stem cell properties and induce apoptosis.

Caption: Inhibition of Notch1 and PI3K/Akt pathways by Q3ME.

Downregulation of Polyamine Metabolism in Colorectal Cancer

In colorectal cancer cells, Quercetin-3-methyl ether induces apoptosis by downregulating intracellular polyamine levels.[2][3][7] This is achieved, at least in part, by suppressing the expression of spermine (B22157) oxidase (SMOX), a key enzyme in polyamine catabolism. The reduction in polyamines, which are essential for cell growth and proliferation, contributes to the apoptotic response.

Caption: Q3ME-induced apoptosis via polyamine metabolism downregulation.

Experimental Workflow Overview

The general workflow for investigating the anticancer properties of Quercetin-3-methyl ether on cell lines is depicted below.

Caption: General experimental workflow for in vitro studies.

Conclusion

Quercetin-3-methyl ether demonstrates potent anticancer activity against a range of cancer cell lines, including those resistant to conventional therapies. Its mechanisms of action are multifaceted, involving the induction of G2/M cell cycle arrest, promotion of apoptosis, and inhibition of key pro-survival signaling pathways. The quantitative data and mechanistic insights presented in this guide highlight the promising therapeutic potential of Quercetin-3-methyl ether and warrant further investigation in preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural Product Quercetin-3-methyl ether Promotes Colorectal Cancer Cell Apoptosis by Downregulating Intracellular Polyamine Signaling [medsci.org]

- 3. Natural Product Quercetin-3-methyl ether Promotes Colorectal Cancer Cell Apoptosis by Downregulating Intracellular Polyamine Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Effects of Quercetin 3,5,3'-trimethyl Ether on Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063) 3,5,3'-trimethyl ether is a polymethoxylated flavonoid, a derivative of the widely studied flavonol, quercetin. The methylation of hydroxyl groups on the quercetin backbone can significantly alter its physicochemical properties, including lipophilicity and metabolic stability, which in turn may enhance its bioavailability and biological activity. This technical guide provides a comprehensive overview of the current understanding of the effects of Quercetin 3,5,3'-trimethyl ether on key cellular signaling pathways, namely the PI3K/Akt, MAPK, and NF-κB pathways. The dysregulation of these pathways is implicated in a multitude of diseases, including cancer, inflammation, and neurodegenerative disorders, making them critical targets for therapeutic intervention. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades to support further research and drug development efforts.

Data Presentation

Quantitative data on the specific biological effects of this compound are limited in the currently available scientific literature. Much of the research has focused on its parent compound, quercetin, or other methylated derivatives like quercetin 3-methyl ether. The following tables present a compilation of available quantitative data for quercetin and its closely related derivatives to provide a comparative context for the potential activities of this compound.

Table 1: In Vitro Anti-proliferative Activity of Quercetin and its Derivatives

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Quercetin | HCT-116 (Colon Cancer) | MTT Assay | 36 µg/mL | [1] |

| Quercetin 3-methyl ether | HCT-116 (Colon Cancer) | MTT Assay | 34 µg/mL | [1] |

| Quercetin | MCF-7 (Breast Cancer) | MTT Assay | 73 µM | |